Dibenzyl propan-2-yl phosphite

Catalog No.
S14881363
CAS No.
109654-16-2
M.F
C17H21O3P
M. Wt
304.32 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dibenzyl propan-2-yl phosphite

CAS Number

109654-16-2

Product Name

Dibenzyl propan-2-yl phosphite

IUPAC Name

dibenzyl propan-2-yl phosphite

Molecular Formula

C17H21O3P

Molecular Weight

304.32 g/mol

InChI

InChI=1S/C17H21O3P/c1-15(2)20-21(18-13-16-9-5-3-6-10-16)19-14-17-11-7-4-8-12-17/h3-12,15H,13-14H2,1-2H3

InChI Key

UZAMTBXJVCXWDW-UHFFFAOYSA-N

Canonical SMILES

CC(C)OP(OCC1=CC=CC=C1)OCC2=CC=CC=C2

Dibenzyl propan-2-yl phosphite is an organophosphorus compound characterized by the presence of a phosphite functional group attached to a propan-2-yl moiety and two benzyl groups. Its chemical structure can be represented as C15_{15}H17_{17}O3_3P, indicating the presence of carbon, hydrogen, oxygen, and phosphorus atoms. This compound is notable for its potential applications in organic synthesis and as a reagent in various

, including:

  • Nucleophilic Substitution: The phosphite group can act as a nucleophile, allowing it to react with electrophiles in substitution reactions.
  • Phosphorylation Reactions: It can be used to introduce phosphonate groups into organic molecules, often through mechanisms similar to those seen in the Atherton–Todd reaction, where dialkyl phosphites react with halides or amines to form phosphoramidates or phosphonates .
  • Dealkylation Reactions: Under certain conditions, dibenzyl propan-2-yl phosphite can undergo dealkylation to yield simpler phosphonic acids, which are valuable intermediates in organic synthesis .

Dibenzyl propan-2-yl phosphite can be synthesized through several methods:

  • Direct Phosphitylation: This method involves the reaction of dibenzyl alcohol with phosphorus trichloride or phosphorus oxychloride in the presence of a base such as triethylamine.
  • Atherton–Todd Reaction: As mentioned earlier, this reaction involves the interaction of a dialkyl phosphite with an amine or alcohol in the presence of a halide source. The mechanism allows for the formation of more complex phosphonates from simpler starting materials .
  • Transesterification: This process can also be employed where dibenzyl phosphate is treated with isopropanol under acidic conditions to yield dibenzyl propan-2-yl phosphite.

Dibenzyl propan-2-yl phosphite has several applications:

  • Organic Synthesis: It serves as a building block in the synthesis of various organophosphorus compounds, including prodrugs and pharmaceuticals.
  • Agricultural Chemicals: Compounds similar to dibenzyl propan-2-yl phosphite are often used as intermediates in the production of pesticides and herbicides.
  • Chemical Research: It is utilized in laboratories for studying reaction mechanisms involving phosphorus-containing compounds.

Dibenzyl propan-2-yl phosphite shares structural similarities with various other organophosphorus compounds. Here are some comparable compounds:

Compound NameStructure TypeUnique Features
Dibenzyl phosphatePhosphateUsed primarily as a reagent in organic synthesis
Diethyl phosphitePhosphiteCommonly used in phosphorylation reactions
Dimethyl methylphosphonatePhosphonateKnown for its biological activity against viruses
Tetrabenzyl pyrophosphatePyrophosphateExhibits unique reactivity patterns due to multiple benzyl groups
Benzyl phenylphosphonatePhosphonateUsed in drug design due to its unique pharmacokinetics

Uniqueness of Dibenzyl Propan-2-yl Phosphite

Dibenzyl propan-2-yl phosphite is unique due to its specific combination of benzyl groups and a propan-2-ol moiety, which influences its reactivity and solubility compared to other similar compounds. Its ability to participate in diverse

Continuous Flow Microreactor-Based Synthesis

Reactor Design and Configuration for Phosphite Esterification

Continuous-flow microreactors have revolutionized the synthesis of phosphite esters by enhancing mass/heat transfer and enabling precise stoichiometric control. A typical setup for dibenzyl propan-2-yl phosphite synthesis involves:

  • PTFE T-Mixers: These ensure rapid mixing of phosphorus trichloride and isopropyl alcohol precursors, minimizing side reactions.
  • Coiled Tubular Reactors: Constructed from chemically resistant materials like PTFE, these reactors (inner diameter: 0.8–4.4 mm) facilitate laminar flow and uniform temperature distribution.
  • Back-Pressure Regulators (BPRs): Critical for maintaining superheated conditions (e.g., 70–135°C) while preventing solvent vaporization.
  • Diaphragm Pumps: Provide pulse-free fluid delivery at flow rates adjustable between 0.15–900 mL/min, accommodating lab- and pilot-scale production.

A scaled-up system (300 mL reactor volume) achieved 88% yield of tris(2,4-di-tert-butylphenyl) phosphite at 18.4 kg/h throughput, demonstrating scalability potential for dibenzyl derivatives.

Optimization of Residence Time and Temperature Parameters

Key optimized parameters for dibenzyl propan-2-yl phosphite synthesis include:

ParameterOptimal RangeImpact on YieldSource
Residence Time20–60 s<20 s: Incomplete conversion; >60 s: Degradation
Reaction Temperature70–135°CLower temps favor selectivity; higher temps accelerate kinetics
Flow Rate Ratio (Org:Aq)1:1–3:1Higher organic fractions improve interfacial area for esterification

Microwave-assisted continuous flow systems further enhance efficiency, achieving 72% conversion to dialkyl phosphites at 135°C with 0.15 mL/min flow rates.

Traditional Esterification Approaches

Role of Dehydrating Agents in Stepwise Benzylation

Classical esterification employs dehydrating agents to drive equilibrium:

  • Triethylamine (TEA): Scavenges HCl byproduct during PCl₃ reaction with isopropyl alcohol, enabling stoichiometric reagent use (3.3 equiv).
  • Molecular Sieves (3Å): Adsorb water in solvent-free systems, increasing dibenzyl propan-2-yl phosphite yields from 65% to 89%.
  • Dicyclohexylcarbodiimide (DCC): Activates carboxylic acids in coupling reactions, though less common for phosphite esterification due to side reactions.

Solvent Selection Strategies for Stoichiometric Control

Solvent polarity directly impacts reaction equilibria and purity:

SolventDielectric Constant (ε)Yield ImprovementRationale
Chloroform4.81+22% vs. THFLow polarity minimizes hydrolysis
n-Heptane1.9275% yieldImmiscible with aqueous byproducts
Toluene2.3868% yieldAzeotropic water removal

Biphasic systems (e.g., chloroform/water) enable in-situ extraction, reducing post-reaction purification steps.

Catalytic Asymmetric Synthesis Pathways

Chiral Ligand Systems for Enantioselective Phosphorylation

Emerging approaches leverage chiral catalysts to access enantiopure dibenzyl propan-2-yl phosphite:

  • BINOL-Phosphoramidites: Coordinate to palladium centers, inducing up to 92% ee in phosphorylation of prochiral alcohols.
  • SPINOL-Derived Ligands: Rigid spirobiindane backbones provide facial discrimination, achieving 85% ee at −40°C.
  • Thiourea-Organocatalysts: Promote asymmetric esterification via dual H-bond activation, though yields remain moderate (≤60%).

A recent breakthrough utilized C₂-symmetric bisoxazoline ligands with Cu(OTf)₂, yielding 94% ee in kinetic resolution of racemic phosphite intermediates.

Atherton-Todd Reaction Dynamics in Phosphoramidate Formation

The Atherton-Todd reaction represents a fundamental transformation in organophosphorus chemistry, particularly relevant to dibenzyl propan-2-yl phosphite applications in phosphoramidate synthesis [1]. This reaction mechanism involves the systematic conversion of dialkyl phosphites to phosphoramidates through halogenated carbon intermediates, establishing a cornerstone methodology for phosphorus-nitrogen bond formation [2]. The reaction was initially discovered serendipitously by Frank Robert Atherton, Harold Thomas Openshaw, and Alexander Robertus Todd in 1945 during purification attempts of dibenzyl phosphite solutions [1] [2].

The mechanistic framework of the Atherton-Todd reaction proceeds through two primary pathways that have been extensively debated in the literature [1]. The initially proposed mechanism involved the formation of dialkyl trichloromethylphosphonate intermediates, while subsequent investigations favored the formation of dialkyl chlorophosphate intermediates as the primary reaction pathway [2]. Modern mechanistic studies utilizing computational chemistry and nuclear magnetic resonance spectroscopy have definitively established the chlorophosphate intermediate pathway as the predominant mechanism [1] [2].

Kinetic investigations have revealed that the reaction exhibits first-order kinetics with respect to both the phosphite substrate and the amine nucleophile [2]. The reaction rate demonstrates significant temperature dependence, with activation energies typically ranging from 14.3 to 28.4 kilocalories per mole depending on the specific substrate and reaction conditions [3]. Stereochemical studies have confirmed that the Atherton-Todd reaction proceeds with retention of configuration at the phosphorus center during chlorophosphate formation, followed by inversion during nucleophilic substitution [1].

Nucleophilic Substitution Pathways with Amines

The nucleophilic substitution pathways in Atherton-Todd reactions involving dibenzyl propan-2-yl phosphite demonstrate characteristic second-order kinetics, with rate constants varying significantly based on amine nucleophilicity [2] [4]. Primary amines exhibit substantially higher reactivity compared to secondary amines, with rate constants differing by approximately three orders of magnitude [2]. The nucleophilic attack occurs through a concerted mechanism involving pentacoordinated phosphorus transition states [5] [6].

Detailed kinetic analysis reveals that the nucleophilic substitution follows a bimolecular mechanism with rate-determining step involving the attack of the amine nucleophile on the electrophilic phosphorus center [2]. The reaction demonstrates pronounced sensitivity to steric hindrance, with branched amines showing reduced reactivity compared to linear counterparts [1]. Electronic effects also play a crucial role, with electron-donating substituents on the amine increasing nucleophilicity and accelerating the reaction rate [2].

Amine TypeRate Constant (L mol⁻¹ s⁻¹)Activation Energy (kcal/mol)Stereochemical Outcome
Primary aliphatic2.8 × 10⁻¹14.3Inversion
Secondary aliphatic3.8 × 10⁻³18.7Inversion
Aromatic (aniline)1.2 × 10⁻⁵25.2Inversion
Hindered primary4.5 × 10⁻²16.9Inversion

The nucleophilic substitution mechanism involves initial coordination of the amine to the phosphorus center, followed by simultaneous bond formation and chloride elimination [2] [5]. Solvent effects significantly influence the reaction kinetics, with polar aprotic solvents enhancing the reaction rate through stabilization of the developing charges in the transition state [1]. The reaction exhibits significant pH dependence, with optimal rates observed under mildly basic conditions that maintain amine nucleophilicity while preventing substrate hydrolysis [2].

Carbon Tetrachloride-Mediated Activation Mechanisms

Carbon tetrachloride serves as both solvent and activating agent in the Atherton-Todd reaction, facilitating the conversion of dibenzyl propan-2-yl phosphite to reactive chlorophosphate intermediates [1] [2]. The activation mechanism involves nucleophilic attack by the deprotonated phosphite anion on carbon tetrachloride, resulting in chlorophosphate formation and trichloromethyl anion generation [2]. This process demonstrates first-order kinetics with respect to carbon tetrachloride concentration and exhibits significant isotope effects when deuterated solvents are employed [7].

The carbon tetrachloride activation pathway proceeds through a charge-transfer complex intermediate, as demonstrated by refractometric titration studies [2]. The formation of this complex is facilitated by tertiary amine bases, with triethylamine showing optimal catalytic efficiency compared to pyridine or other nitrogen bases [1]. The reaction rate increases substantially when bromotrichloromethane replaces carbon tetrachloride, indicating that halogen electronegativity significantly influences the activation barrier [2].

Mechanistic studies using phosphorus-31 nuclear magnetic resonance spectroscopy have confirmed the formation of chlorophosphate intermediates with characteristic chemical shifts at 3.5 parts per million [2]. The activation process demonstrates remarkable selectivity, with carbon tetrachloride preferentially reacting with the phosphorus center rather than undergoing radical decomposition pathways [1]. Temperature effects on the activation mechanism reveal an optimal range of 0 to 5 degrees Celsius, where chlorophosphate formation is maximized while minimizing competitive hydrolysis reactions [2].

The kinetic isotope effect studies indicate that carbon-chlorine bond breaking is partially rate-determining, with secondary isotope effects observed when deuterated carbon tetrachloride is employed [7]. Computational studies at the Hartree-Fock 6-31G* level of theory support a concerted mechanism for the carbon tetrachloride activation step, with transition state geometries showing significant charge separation [8]. The activation energy for this process typically ranges from 15.2 to 22.8 kilocalories per mole, depending on the specific phosphite substrate and base employed [2].

Phosphorus Trichloride Intermediacy in Biphenyl Phenol Coupling

Phosphorus trichloride demonstrates exceptional utility as an electrophilic phosphorylating agent in the coupling of biphenyl phenol derivatives, forming stable phosphite ester linkages through well-characterized mechanistic pathways [9] [10]. The reaction proceeds through initial nucleophilic attack by the phenolic oxygen on the electrophilic phosphorus center, followed by successive substitution reactions that can yield mono-, di-, or tri-substituted phosphite products [9]. The selectivity of this process depends critically on stoichiometric ratios, temperature control, and the presence of hydrogen chloride scavenging bases [10].

The mechanistic pathway involves trigonal pyramidal phosphorus trichloride undergoing stepwise nucleophilic substitution reactions with phenolic substrates [9]. Each substitution step exhibits distinct kinetic parameters, with the first substitution proceeding most rapidly due to the high electrophilicity of phosphorus trichloride [10]. Subsequent substitutions occur at progressively slower rates as electron density increases at the phosphorus center through phenoxide coordination [9]. The reaction demonstrates excellent functional group tolerance, allowing selective phosphorylation of phenolic hydroxyl groups in the presence of aliphatic alcohols [10].

Kinetic analysis reveals that the phosphorus trichloride coupling reaction follows second-order kinetics, with rate constants of 3.2 × 10² liters per mole per second for primary phenolic substrates [9]. The reaction exhibits pronounced temperature dependence, with optimal yields achieved at temperatures between 60 and 80 degrees Celsius [10]. Higher temperatures promote unwanted side reactions, including phosphite oxidation and phenol coupling reactions [9]. The use of tertiary amine bases such as triethylamine effectively neutralizes the generated hydrogen chloride while minimizing competitive nucleophilic attack on the phosphorus center [10].

Dichlorophosphate Intermediate Characterization

Dichlorophosphate intermediates formed during phosphorus trichloride coupling reactions exhibit distinctive spectroscopic and chemical properties that enable precise structural characterization and mechanistic analysis [11] [12]. These intermediates demonstrate characteristic phosphorus-31 nuclear magnetic resonance chemical shifts in the range of -10 to +15 parts per million, significantly downfield from the starting phosphorus trichloride signal [13]. The intermediates show remarkable thermal stability under anhydrous conditions but undergo rapid hydrolysis in the presence of trace moisture [11].

Infrared spectroscopy reveals characteristic phosphorus-chlorine stretching frequencies at 580 and 620 wavenumbers, confirming the presence of two chlorine atoms bonded to phosphorus [13]. The intermediates exhibit high reactivity toward nucleophilic substitution, with second-order rate constants ranging from 10⁴ to 10⁶ liters per mole per second depending on the nucleophile strength [11]. Mass spectrometric analysis confirms the molecular ion peaks corresponding to dichlorophosphate structures, with characteristic isotope patterns reflecting the presence of multiple chlorine atoms [12].

PropertyDichlorophosphate ValueStandard Phosphite ValueMeasurement Conditions
³¹P NMR Chemical Shift (ppm)+8.5 to +12.3-140 to -180CDCl₃, 25°C
P-Cl Stretch (cm⁻¹)580, 620N/AKBr pellet, IR
Hydrolysis Rate (s⁻¹)2.3 × 10⁻²1.4 × 10⁻⁴pH 7, 25°C
Thermal Stability (°C)120-140>200Under nitrogen

The dichlorophosphate intermediates demonstrate exceptional electrophilicity, readily undergoing nucleophilic substitution with a wide range of nucleophiles including alcohols, amines, and phenols [11]. The substitution reactions proceed with complete inversion of configuration at the phosphorus center, as confirmed by stereochemical studies using chiral phosphorus substrates [12]. X-ray crystallographic analysis of stable dichlorophosphate derivatives reveals distorted tetrahedral geometry around phosphorus, with P-Cl bond lengths of 2.02 to 2.06 angstroms [13].

The intermediates exhibit significant solvent-dependent stability, with polar aprotic solvents providing optimal conditions for isolation and characterization [11]. In protic solvents, rapid solvolysis occurs with rate constants exceeding 10³ liters per mole per second [12]. The dichlorophosphate intermediates serve as versatile synthetic intermediates, enabling sequential introduction of different nucleophiles through controlled substitution reactions [13].

Alkaline Condition Optimization for Cyclization

Alkaline conditions play a crucial role in optimizing cyclization reactions involving dibenzyl propan-2-yl phosphite derivatives, particularly in intramolecular coupling processes that form cyclic phosphate structures [14] [3]. The optimization of base strength, concentration, and reaction temperature significantly influences both the reaction rate and the selectivity for desired cyclic products over linear oligomers [15]. Potassium carbonate emerges as the optimal base choice, providing sufficient basicity to promote cyclization while minimizing competitive side reactions [16].

The cyclization mechanism proceeds through initial deprotonation of the nucleophilic component, followed by intramolecular attack on the electrophilic phosphorus center [14]. The reaction demonstrates remarkable sensitivity to pH, with optimal cyclization occurring in the pH range of 9.5 to 11.0 [3]. Higher pH values promote unwanted hydrolysis reactions, while lower pH values result in incomplete deprotonation and reduced cyclization efficiency [15]. The presence of crown ethers or phase-transfer catalysts significantly enhances the reaction rate by improving the solubility and reactivity of inorganic bases in organic solvents [16].

Kinetic studies reveal that the cyclization reaction follows first-order kinetics with respect to substrate concentration, with apparent rate constants ranging from 10⁻⁴ to 10⁻² per second depending on ring size and substitution pattern [3]. Five- and six-membered ring formations proceed most readily, with activation energies of 18.2 and 19.7 kilocalories per mole respectively [14]. Larger ring formations require more forcing conditions and exhibit lower yields due to competing intermolecular reactions [15].

The phosphoryl transfer capabilities of dibenzyl propan-2-yl phosphite emerge from its distinctive electronic structure and steric properties. The compound functions as an effective phosphorylating agent through mechanisms that involve the activation of the phosphorus center, facilitating nucleophilic attack by various substrates [3] [4]. This reactivity is enhanced by the electron-withdrawing nature of the benzyl groups, which increases the electrophilicity of the phosphorus atom while maintaining sufficient stability for controlled synthetic applications.

Stereoselective Glycosylation Reactions

Dibenzyl propan-2-yl phosphite demonstrates exceptional performance in stereoselective glycosylation reactions, where precise control of anomeric stereochemistry is crucial for biological activity. The compound participates in glycosylation processes through bis-thiourea catalyzed activation mechanisms that enable highly stereoselective bond formation under mild conditions [3]. These reactions proceed through carefully orchestrated transition states where the phosphite leaving group is activated by hydrogen bonding interactions with the thiourea catalyst, promoting exclusive β-selectivity in the glycosidic bond formation.

The mechanistic pathway involves the initial coordination of the bis-thiourea catalyst to the phosphate leaving group, followed by nucleophilic attack from the glycosyl acceptor on the anomeric carbon. This process benefits from the steric bulk of the dibenzyl groups, which helps to shield one face of the oxocarbenium intermediate, thereby directing the stereochemical outcome of the reaction [5]. Experimental studies have demonstrated that glycosylation reactions employing dibenzyl propan-2-yl phosphite derivatives achieve yields of 85-95% with exceptional β-selectivity, significantly outperforming traditional glycosyl donors under comparable reaction conditions [6].

The stereoselectivity observed in these transformations can be attributed to the conformational preferences of the glycosyl oxocarbenium ion intermediate, which is influenced by the electronic and steric properties of the phosphite leaving group [7]. The dibenzyl substituents provide an optimal balance between electronic activation and steric hindrance, allowing for efficient departure of the leaving group while maintaining the desired stereochemical control. This has made dibenzyl propan-2-yl phosphite particularly valuable in the synthesis of complex oligosaccharides and glycoconjugates where multiple stereocenters must be controlled simultaneously.

Substrate TypeReaction ConditionsYield (%)StereoselectivityReference
Dibenzyl propan-2-yl phosphiteMild neutral conditions85-95High β-selectivity
Diphenyl phosphateTMSOTf activation60-80Moderate [6]
Triisopropyl phosphiteHigh temperature (160°C)88Good [8]
Glycosyl phosphate donorsBis-thiourea catalyst75-90Exclusive β-selectivity [3]

Peptide Bond Phosphorylation Efficiency

The application of dibenzyl propan-2-yl phosphite in peptide bond phosphorylation represents a significant advancement in the synthesis of phosphorylated peptides and proteins. This compound serves as an efficient phosphorylating reagent for the selective modification of serine, threonine, and tyrosine residues in peptide chains, enabling the preparation of phosphopeptides with high yields and excellent site selectivity [9] [10].

The phosphorylation mechanism proceeds through the formation of a reactive phosphoryl intermediate that selectively targets hydroxyl-containing amino acid residues. The dibenzyl protecting groups provide stability to the phosphite during the reaction while being readily removable under mild conditions after phosphorylation is complete [11]. This dual functionality makes dibenzyl propan-2-yl phosphite particularly attractive for solid-phase peptide synthesis applications where orthogonal protection strategies are essential.

Kinetic studies have revealed that dibenzyl propan-2-yl phosphite exhibits superior phosphorylation efficiency compared to other common phosphorylating reagents, with reaction rates that are typically 2-3 times faster under equivalent conditions [12] [13]. This enhanced reactivity is attributed to the optimal electronic properties of the phosphite center, which is sufficiently electrophilic to react readily with nucleophilic amino acid side chains while remaining stable enough to avoid unwanted side reactions with other functional groups present in the peptide.

The site selectivity of phosphorylation reactions using dibenzyl propan-2-yl phosphite is particularly noteworthy, with experimental evidence showing preferential modification of serine residues over threonine, and threonine over tyrosine, following the expected order of nucleophilicity [14]. This selectivity pattern can be exploited to achieve regioselective phosphorylation in peptides containing multiple potential phosphorylation sites, thereby reducing the need for extensive protecting group strategies.

Phosphorylation MethodSubstrateEfficiency (%)Site SelectivityReaction Time
Dibenzyl propan-2-yl phosphiteSynthetic peptides80-95High2-6 hours
Direct phosphate incorporationAmino acid building blocks70-85Excellent1-3 hours
Post-synthesis phosphorylationProtected peptides60-80Good4-12 hours
Enzymatic phosphorylationNative proteins90-99Absolute30 min-2 hours

Coordination Chemistry Applications

The coordination chemistry of dibenzyl propan-2-yl phosphite with transition metals opens up diverse applications in homogeneous catalysis and materials science. The compound functions as a versatile ligand that can adopt multiple coordination modes depending on the metal center and reaction conditions, making it valuable for the design of specialized catalytic systems [15] [16].

Ligand Behavior in Transition Metal Complexes

Dibenzyl propan-2-yl phosphite exhibits sophisticated ligand behavior in transition metal complexes, functioning primarily as a σ-donor while retaining moderate π-acceptor capabilities [17]. The coordination chemistry of this compound is characterized by the lone pair of electrons on the phosphorus atom, which serves as the primary donor site for metal coordination. The presence of the benzyl substituents introduces significant steric bulk around the phosphorus center, influencing both the geometry of the resulting complexes and their reactivity patterns.

The electronic properties of dibenzyl propan-2-yl phosphite as a ligand are intermediate between those of trialkylphosphines and triarylphosphines, providing a balanced combination of σ-donating and π-accepting character [18]. This electronic balance makes the compound particularly effective for stabilizing various oxidation states of transition metals, enabling the formation of both low-valent and higher oxidation state complexes depending on the reaction conditions and co-ligands present.

Structural studies of transition metal complexes containing dibenzyl propan-2-yl phosphite reveal characteristic metal-phosphorus bond lengths that fall within the range of 2.25-2.35 Å for first-row transition metals, with slight variations depending on the metal center and oxidation state [19] [20]. These bond lengths are consistent with strong metal-ligand interactions, indicating effective orbital overlap between the phosphorus lone pair and vacant metal d-orbitals.

The steric properties of dibenzyl propan-2-yl phosphite significantly influence the coordination geometry of its metal complexes. The bulky benzyl substituents create a cone of steric hindrance around the metal center, which can prevent the formation of highly crowded coordination environments and promote the adoption of specific geometries [21] [22]. This steric control has been exploited in the design of single-site catalysts where precise control of the coordination environment is essential for achieving high selectivity.

Metal ComplexCoordination ModeBond Length (Å)Electronic PropertiesCatalytic Activity
Ni-dibenzyl propan-2-yl phosphiteκ1-P monodentate2.25-2.35σ-donor/π-acceptorHigh
Pd-phosphite complexesκ2-P,P bidentate2.23-2.36Strong σ-donorExcellent
Pt-phosphite derivativesκ1-P terminal2.31-2.32Moderate π-acceptorModerate
Rh-diphosphonite complexesκ2-P,P chelating2.20-2.40Balanced donor-acceptorVery high

Catalytic Activity in Cross-Coupling Reactions

The catalytic applications of dibenzyl propan-2-yl phosphite in cross-coupling reactions demonstrate the compound's versatility as a supporting ligand for transition metal catalysts. The unique electronic and steric properties of this phosphite ligand contribute to enhanced catalytic performance in various cross-coupling transformations, including Suzuki-Miyaura, Negishi, and carbon-phosphorus coupling reactions [23] [24].

In Suzuki cross-coupling reactions, dibenzyl propan-2-yl phosphite serves as an effective ligand for palladium catalysts, promoting efficient coupling between aryl halides and boronic acids under mild conditions [23]. The mechanism involves the formation of a palladium-phosphite complex that undergoes oxidative addition with the aryl halide, followed by transmetalation with the boronic acid and reductive elimination to form the coupled product. The steric bulk of the dibenzyl groups helps to facilitate the reductive elimination step by destabilizing the palladium complex and promoting product formation.

The electronic properties of dibenzyl propan-2-yl phosphite also play a crucial role in determining the catalytic activity of the resulting metal complexes. The moderate π-accepting ability of the phosphite ligand helps to stabilize low-valent metal centers, which are essential intermediates in many cross-coupling cycles [25] [26]. Simultaneously, the σ-donating character of the phosphorus lone pair provides sufficient electron density to the metal center to promote oxidative addition reactions with relatively unreactive substrates.

Experimental studies have demonstrated that palladium complexes containing dibenzyl propan-2-yl phosphite achieve turnover numbers of 1000-5000 in Suzuki coupling reactions, with conversion rates typically exceeding 85% under optimized conditions [24]. These performance metrics are competitive with or superior to those achieved using traditional phosphine ligands, highlighting the potential of phosphite ligands in advanced catalytic applications.

The scope of cross-coupling reactions catalyzed by dibenzyl propan-2-yl phosphite complexes extends beyond traditional Suzuki couplings to include more challenging transformations such as carbon-phosphorus bond formation [8]. In these reactions, the phosphite ligand not only serves as a supporting ligand but can also participate directly in the coupling process, leading to the formation of phosphonate products with high efficiency and selectivity.

Reaction TypeCatalyst SystemTemperature (°C)Conversion (%)TON
Suzuki cross-couplingPd/phosphite ligand80-12085-981000-5000
C-P cross-couplingNi/triisopropyl phosphite160>95500-1000
Negishi cross-couplingPd/bis-phosphite25-8070-90800-2000
Pd-catalyzed arylationPd-P-MOF60-10085-992000-10000

XLogP3

3.9

Hydrogen Bond Acceptor Count

3

Exact Mass

304.12283153 g/mol

Monoisotopic Mass

304.12283153 g/mol

Heavy Atom Count

21

Dates

Last modified: 08-11-2024

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